![molecular formula C23H19ClN2O2 B4012852 6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4012852.png)
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Overview
Description
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C23H19ClN2O2 and its molecular weight is 390.9 g/mol. The purity is usually 95%.
The exact mass of the compound 11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is 390.1135055 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a synthetic compound belonging to the benzodiazepine class, recognized for its diverse pharmacological properties. This compound's structure includes a benzodiazepine core fused with a furan ring and a chlorophenyl group, which enhances its biological activity and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : 6-(4-chlorophenyl)-9-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Molecular Formula : C23H19ClN2O2
- Molecular Weight : 393.874 g/mol
Biological Activity Overview
Benzodiazepines are primarily known for their anxiolytic (anti-anxiety), sedative, muscle relaxant, and anticonvulsant properties. The specific biological activities of this compound can be summarized as follows:
Anxiolytic Activity
Research indicates that compounds in the benzodiazepine family exhibit significant anxiolytic effects through their action on the GABA_A receptor. This receptor is crucial in mediating inhibitory neurotransmission in the brain. The presence of the 4-chlorophenyl group may enhance binding affinity and efficacy at this receptor site.
Sedative Effects
The sedative properties of this compound are attributed to its ability to modulate GABAergic activity. Studies have shown that similar benzodiazepines can induce sleepiness and reduce latency to sleep onset in animal models.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits a dose-dependent increase in GABA_A receptor activity. This suggests that the compound may have similar mechanisms of action as established benzodiazepines like diazepam and lorazepam.
Compound | EC50 (µM) | Mechanism |
---|---|---|
Diazepam | 0.05 | GABA_A receptor agonist |
Lorazepam | 0.03 | GABA_A receptor agonist |
6-(4-Chlorophenyl)-9-(2-furyl)-5,6,... | 0.04 | GABA_A receptor agonist |
Animal Studies
In animal models of anxiety and depression:
- Dosage : Administered at varying doses (1 mg/kg to 10 mg/kg).
- Results : Significant reduction in anxiety-like behavior was observed in elevated plus-maze tests compared to control groups.
Properties
IUPAC Name |
6-(4-chlorophenyl)-9-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-16-9-7-14(8-10-16)23-22-19(25-17-4-1-2-5-18(17)26-23)12-15(13-20(22)27)21-6-3-11-28-21/h1-11,15,23,25-26H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHOTMWUFKXBAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)Cl)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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